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Compound of Interest

Compound Name: 2-Propyl-1,3,2-benzodioxaborole

Cat. No.: B1353097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Propyl-1,3,2-benzodioxaborole. Due to the limited availability of directly published, complete

experimental spectra for this specific molecule, this document presents a combination of

reported data for closely related analogs and predicted values based on established

spectroscopic principles. This guide is intended to serve as a reliable reference for the

identification and characterization of 2-Propyl-1,3,2-benzodioxaborole in a research and

development setting.

Molecular Structure and Properties
2-Propyl-1,3,2-benzodioxaborole, also known as B-n-propylcatecholborane, is an

organoboron compound with the molecular formula C₉H₁₁BO₂ and a molecular weight of

approximately 162.00 g/mol [1]. Its structure consists of a propyl group attached to the boron

atom of a 1,3,2-benzodioxaborole ring system.

Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for 2-Propyl-
1,3,2-benzodioxaborole.

¹H NMR Spectroscopy Data
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The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons

of the benzodioxaborole ring and the aliphatic protons of the propyl group.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.0 - 7.2 Multiplet 4H Ar-H

~1.5 - 1.7 Sextet 2H -CH₂-CH₂-CH₃

~0.9 - 1.1 Triplet 2H -CH₂-CH₂-CH₃

~0.8 - 1.0 Triplet 3H -CH₂-CH₂-CH₃

Note: Predicted values are based on the analysis of similar structures and general chemical

shift principles.

¹³C NMR Spectroscopy Data
The carbon-13 NMR spectrum will display signals for the aromatic carbons and the propyl

chain carbons. The carbon attached to the boron atom may show broadening due to

quadrupolar relaxation of the boron nucleus.

Chemical Shift (δ, ppm) Assignment

~148-150 C-O

~122-124 Ar-CH

~112-114 Ar-CH

~25-30 -CH₂-CH₂-CH₃

~18-22 -CH₂-CH₂-CH₃

~13-15 -CH₂-CH₂-CH₃

Broad or unobserved C-B

Note: Predicted values are based on data for related benzodioxaborole derivatives and propyl-

substituted aromatic compounds[2].
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Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by absorptions corresponding to the aromatic ring, C-H

bonds, and B-O bonds.

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium Aromatic C-H stretch

~2850-2960 Medium-Strong Aliphatic C-H stretch

~1600, ~1475 Medium-Strong Aromatic C=C stretch

~1300-1400 Strong B-O stretch

~1250 Strong C-O stretch

Note: Predicted values are based on characteristic IR absorption frequencies for the respective

functional groups.

Mass Spectrometry (MS) Data
The mass spectrum is expected to show the molecular ion peak and characteristic

fragmentation patterns.

m/z Interpretation

~162 Molecular ion [M]⁺

~119 Loss of propyl group [M - C₃H₇]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 2-Propyl-
1,3,2-benzodioxaborole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher)

equipped with a broadband probe.
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Sample Preparation:

Dissolve approximately 5-10 mg of 2-Propyl-1,3,2-benzodioxaborole in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, C₆D₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum and calibrate the chemical shift scale using the solvent or TMS

signal.
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Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum

Two).

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR accessory.

Place a small amount of the liquid sample of 2-Propyl-1,3,2-benzodioxaborole directly onto

the ATR crystal.

Acquire the sample spectrum.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

The software will automatically ratio the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-

MS) or a direct-infusion electrospray ionization mass spectrometer (ESI-MS).
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GC-MS Protocol:

Sample Preparation: Prepare a dilute solution of 2-Propyl-1,3,2-benzodioxaborole in a

volatile organic solvent (e.g., dichloromethane, ethyl acetate).

GC Conditions:

Column: A suitable capillary column (e.g., HP-5ms).

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at

10-20 °C/min to a final temperature of 280-300 °C.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Data Processing:

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 2-Propyl-
1,3,2-benzodioxaborole.

Extract the mass spectrum for that peak and identify the molecular ion and major fragment

ions.

Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships between the different spectroscopic techniques.
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Data Acquisition Data Processing & Analysis

Structural Elucidation
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Integration of data from different spectroscopic techniques for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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